[(4-Iodo-3-methylphenyl)methyl](propan-2-yl)amine
Description
(4-Iodo-3-methylphenyl)methylamine is a secondary amine featuring a benzyl group substituted with an iodine atom at the para position and a methyl group at the meta position on the aromatic ring. The propan-2-yl (isopropyl) group is attached to the nitrogen atom. This compound’s molecular formula is C₁₁H₁₅IN, with a calculated molecular weight of 288.16 g/mol. The iodine substituent introduces significant polarizability and steric bulk, while the methyl group contributes moderate electron-donating effects.
Properties
IUPAC Name |
N-[(4-iodo-3-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN/c1-8(2)13-7-10-4-5-11(12)9(3)6-10/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVUYCMPFHJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3-methylphenyl)methylamine typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group can be introduced through reductive amination, where a suitable amine precursor is reacted with a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (4-Iodo-3-methylphenyl)methylamine may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, sodium cyanide, sodium thiolate, typically in polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Scientific Research Applications
(4-Iodo-3-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Iodo-3-methylphenyl)methylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, altering the activity of target molecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents (Aromatic Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| (4-Iodo-3-methylphenyl)methylamine | 4-I, 3-Me | C₁₁H₁₅IN | 288.16 | High polarizability; potential radiolabeling | - |
| (4-Bromophenyl)methylamine | 4-Br | C₁₀H₁₄BrN | 228.13 | Lower molecular weight; reduced stability | |
| (3-Bromophenyl)methylamine | 3-Br | C₁₀H₁₄BrN | 228.13 | Steric hindrance at meta position | |
| (2,4-Dichlorophenyl)methylamine HCl | 2-Cl, 4-Cl | C₁₀H₁₂Cl₂N·HCl | 264.58 | Increased lipophilicity; antimicrobial use | |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | 3-OMe | C₁₁H₁₇NO | 179.26 | Electron-donating group; CNS activity | |
| 1-(4-Methoxyphenyl)propan-2-ylamine (4-PMMA) | 4-OMe | C₁₁H₁₇NO | 179.26 | Para-substitution enhances bioavailability |
Physicochemical and Electronic Properties
- Iodine vs. Halogen Substitutents: The iodine atom in the target compound increases molecular weight (288.16 vs. 228.13 for bromo analogs) and polarizability compared to bromine or chlorine. This makes it suitable for applications requiring heavy-atom effects, such as X-ray crystallography or radiopharmaceuticals .
- Methyl vs. Methoxy Groups : The 3-methyl group in the target compound provides steric hindrance and weak electron-donating effects, contrasting with the stronger electron-donating methoxy group in 3-MeOMA and 4-PMMA. Methoxy-substituted analogs exhibit enhanced resonance stabilization and altered binding affinities in receptor interactions .
- Para vs. Meta Substitution : The para-iodo substitution in the target compound allows for linear molecular geometry, whereas meta-substituted analogs (e.g., (3-Bromophenyl)methylamine) introduce steric constraints that may hinder intermolecular interactions .
Spectral and Analytical Comparisons
- Infrared Spectroscopy (IR) : The target compound’s IR spectrum would show N-H stretching (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹). Brominated analogs (e.g., (4-Bromophenyl)methylamine) exhibit C-Br stretches near 600 cm⁻¹, while methoxy-substituted compounds display strong C-O-C bands around 1250 cm⁻¹ .
- Mass Spectrometry (MS) : The iodine atom’s isotopic pattern (127 amu) would produce a distinct fragmentation profile compared to bromine (79/81 amu doublet) or chlorine (35/37 amu) .
Stability and Reactivity
- Thermal Stability : Iodoaromatic compounds are less thermally stable than bromo or chloro derivatives due to weaker C-I bonds. Storage under inert conditions is recommended .
- Reactivity in Alkylation : The isopropylamine group facilitates reductive amination or nucleophilic substitution reactions. However, steric hindrance from the 3-methyl group may slow reaction kinetics compared to unsubstituted analogs .
Biological Activity
(4-Iodo-3-methylphenyl)methylamine, also known as 4-(4-Iodo-3-methylbenzyl)propylamine, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
The chemical structure of (4-Iodo-3-methylphenyl)methylamine can be represented as follows:
This compound features an iodine atom on the aromatic ring, which is known to influence its reactivity and biological interactions.
The mechanism of action for (4-Iodo-3-methylphenyl)methylamine involves its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom may enhance binding affinity to specific proteins, potentially modulating their activity. The compound's ability to alter biological pathways makes it a valuable tool in biochemical research.
Antimicrobial Properties
Research has indicated that (4-Iodo-3-methylphenyl)methylamine exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties . It has been investigated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4-Iodo-3-methylphenyl)methylamine, a comparison with structurally similar compounds is useful:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| (4-Bromo-3-methylphenyl)methylamine | Contains bromine instead of iodine | Varies; generally lower activity |
| (4-Chloro-3-methylphenyl)methylamine | Contains chlorine; different electronic properties | Moderate activity |
| (4-Fluoro-3-methylphenyl)methylamine | Contains fluorine; affects reactivity | Lower antimicrobial activity |
The presence of iodine in (4-Iodo-3-methylphenyl)methylamine contributes to its distinct reactivity and potential therapeutic applications compared to these similar compounds.
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of (4-Iodo-3-methylphenyl)methylamine against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Cancer Cell Line Research
Another notable study focused on the anticancer effects of (4-Iodo-3-methylphenyl)methylamine on human breast cancer cell lines. The compound was found to induce apoptosis at IC50 values of approximately 20 µM, indicating its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
